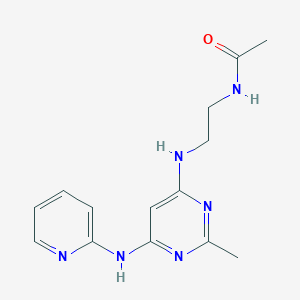

N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)acetamide, also known as MPA, is a small molecule inhibitor that has shown promise in scientific research applications. It is a potent inhibitor of the protein kinase B-Raf, which plays a key role in the MAPK/ERK signaling pathway. This pathway is involved in cell growth, differentiation, and survival, and is frequently dysregulated in cancer. MPA has been shown to have potential as an anti-cancer agent, and has also been investigated for its potential in other areas of research.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research conducted by Hossan et al. (2012) indicates the synthesis of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents, utilizing citrazinic acid as a starting material. The study showed that many of these compounds, which include structures similar to N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)acetamide, have significant antibacterial and antifungal activities comparable to streptomycin and fusidic acid used as reference drugs (Hossan et al., 2012).

Antiallergic Agents

A study by Menciu et al. (1999) focused on N-(pyridin-4-yl)-(indol-3-yl)alkylamides, which are structurally related to the compound . This research aimed at discovering novel antiallergic compounds, revealing that some derivatives exhibited substantial antiallergic potency, suggesting potential applications in allergy treatment (Menciu et al., 1999).

Histamine H4 Receptor Ligands

Altenbach et al. (2008) conducted studies on 2-aminopyrimidines as ligands of the histamine H4 receptor, a structure similar to the compound . This research resulted in the identification of potent anti-inflammatory and antinociceptive agents, supporting the therapeutic potential of H4R antagonists in pain management (Altenbach et al., 2008).

Anticancer Agents

Su et al. (1986) explored the synthesis of N-[p-[[(2,4-Diaminopyrido[2,3-d]pyrimidin-6-yl)methyl] amino]benzoyl]-L-glutamic acid and its analogs, which are structurally akin to the compound . This research showed significant anticancer activity in vitro and in vivo, highlighting the potential of such compounds in cancer therapy (Su et al., 1986).

Wirkmechanismus

Target of Action

The compound, also known as N-[2-({2-methyl-6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]acetamide, is a pyridopyrimidine derivative . Pyridopyrimidine derivatives are known to target several key enzymes and receptors in the body. One of the most frequently mentioned biological targets of pyridopyrimidine derivatives is dihydrofolate reductase (DHFR) . Other targets include various kinases, such as the tyrosine-protein kinase transforming protein Abl or MAP kinases , and biotin carboxylase .

Mode of Action

The compound inhibits the activity of its targets, such as DHFR, with high affinity . By binding to these targets, the compound can interfere with their normal function, leading to changes in cellular processes.

Biochemical Pathways

The inhibition of DHFR by the compound reduces the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine . This affects the synthesis of RNA and DNA , which are crucial for cell growth and division .

Result of Action

The inhibition of DHFR and the subsequent reduction in the synthesis of RNA and DNA can lead to the death of cancer cells . This makes the compound potentially useful in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .

Eigenschaften

IUPAC Name |

N-[2-[[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N6O/c1-10-18-13(17-8-7-15-11(2)21)9-14(19-10)20-12-5-3-4-6-16-12/h3-6,9H,7-8H2,1-2H3,(H,15,21)(H2,16,17,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIJOMBGIDUPBKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)NC2=CC=CC=N2)NCCNC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B3015803.png)

![4-({1-[2-chloro-6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-3-yl}oxy)-N-methylpyridine-2-carboxamide](/img/structure/B3015813.png)

![1-(3-Chlorobenzoyl)-4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B3015817.png)

![2-(4-fluorobenzyl)-6-((4-methylpiperidin-1-yl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3015818.png)

![2-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-4H-chromen-4-one](/img/structure/B3015819.png)